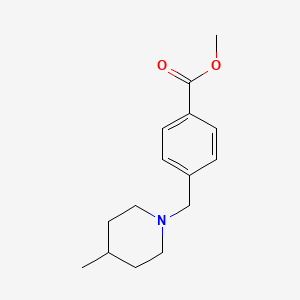

Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate

Description

Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is a benzoate ester derivative, characterized by the presence of a piperidine ring substituted with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name |

methyl 4-[(4-methylpiperidin-1-yl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-12-7-9-16(10-8-12)11-13-3-5-14(6-4-13)15(17)18-2/h3-6,12H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRPFFMHHJVAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate typically involves the reaction of 4-methylpiperidine with methyl 4-formylbenzoate. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

Starting Materials: 4-methylpiperidine and methyl 4-formylbenzoate.

Catalyst: Acid binding agents such as triethylamine.

Reaction Conditions: The reaction mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated synthesis systems to enhance yield and purity while reducing production time and costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide

Biological Activity

Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is classified as an ester, with the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 248.33 g/mol

The compound features a benzoate moiety linked to a piperidine derivative, which is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For instance, it may exhibit inhibitory action against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system .

- Anticancer Activity : Recent studies have indicated that derivatives of piperidine, including this compound, may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapy .

- Neuroprotective Effects : The compound's structural features suggest it could interact with neuroreceptors or modulate neuroprotective pathways, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

Anticancer Studies

A study focused on piperidine derivatives highlighted that compounds similar to this compound demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells. The mechanism involved apoptosis induction and cell cycle arrest, outperforming established chemotherapeutics like bleomycin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | FaDu | 15 | Apoptosis induction |

| Bleomycin | FaDu | 20 | DNA damage |

Neuroprotective Studies

In the context of neuroprotection, this compound was evaluated for its ability to inhibit AChE and BuChE enzymes. The results indicated that it could enhance cholinergic transmission, which is beneficial in Alzheimer's disease treatment strategies .

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Acetylcholinesterase (AChE) | 65% |

| Butyrylcholinesterase (BuChE) | 50% |

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a versatile building block for developing new drugs targeting different biological pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzoate esters, including this compound, exhibit anticancer properties. A study demonstrated that modifications to the piperidine ring significantly influence the efficacy of pain relief and anticancer activity in animal models (Guzel et al., 2021; Wu et al., 2021) .

Organic Synthesis

This compound is widely used as a reagent in organic synthesis due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. It can facilitate the formation of complex molecules that are essential for drug development.

Synthetic Routes

The synthesis typically involves reacting piperidine derivatives with benzoic acid derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.

Biological Research

This compound has been studied for its biological activity, particularly its interactions with various receptors and enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.